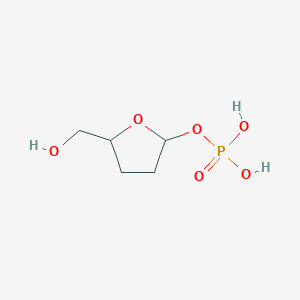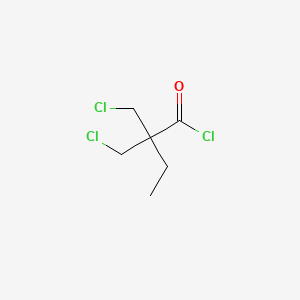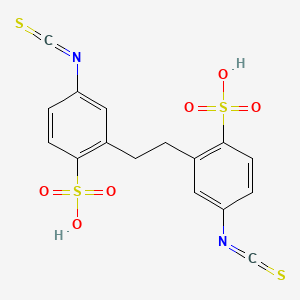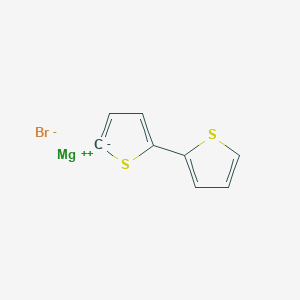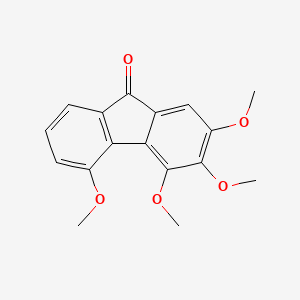
2,3,4,5-Tetramethoxy-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetramethoxy-9H-fluoren-9-one is an organic compound with the molecular formula C17H16O5 It is a derivative of fluorenone, characterized by the presence of four methoxy groups attached to the fluorenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethoxy-9H-fluoren-9-one typically involves the methoxylation of fluorenone derivatives. One common method is the reaction of fluorenone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process introduces methoxy groups at the desired positions on the fluorenone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetramethoxy-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the fluorenone core to fluorenol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinones, fluorenol derivatives, and various substituted fluorenones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,4,5-Tetramethoxy-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetramethoxy-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,6,7-Tetramethoxy-9H-fluoren-9-one
- 2,4,5,7-Tetranitro-9H-fluoren-9-one
- 9H-Fluoren-9-one
Uniqueness
2,3,4,5-Tetramethoxy-9H-fluoren-9-one is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to other fluorenone derivatives.
Propriétés
Numéro CAS |
114605-58-2 |
|---|---|
Formule moléculaire |
C17H16O5 |
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
2,3,4,5-tetramethoxyfluoren-9-one |
InChI |
InChI=1S/C17H16O5/c1-19-11-7-5-6-9-13(11)14-10(15(9)18)8-12(20-2)16(21-3)17(14)22-4/h5-8H,1-4H3 |
Clé InChI |
HFZCVCHKWVQQNU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C3=C(C(=C(C=C3C2=O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


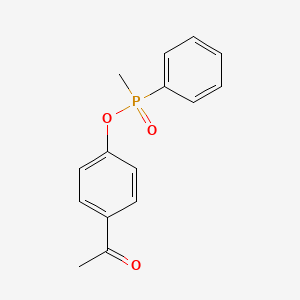
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
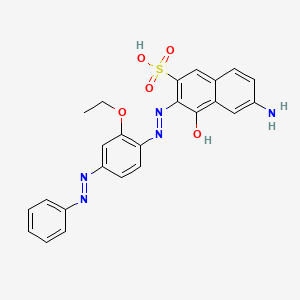
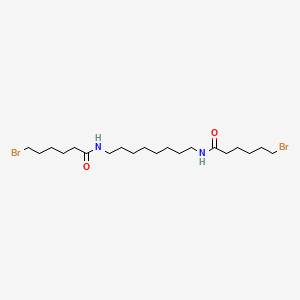
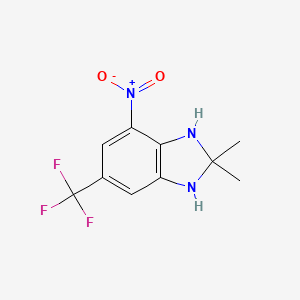
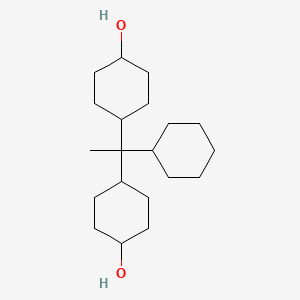
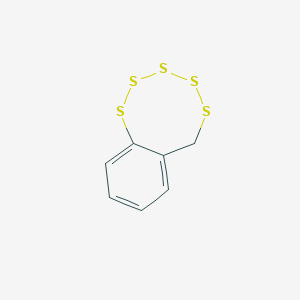

![Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14288843.png)
